REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:20]=[CH:19][CH:18]=[CH:17][C:4]=1[CH:5]=[C:6]1[CH:16]=[CH:15][CH:14]=[C:8]2[C:9]([O:11][C:12](=O)[CH:7]12)=[O:10].C(N(CC)CC)C>[Ni].C(O)C>[CH3:1][O:2][C:3]1[CH:20]=[CH:19][CH:18]=[CH:17][C:4]=1[CH2:5][CH2:6][C:7]1[CH:12]=[CH:16][CH:15]=[CH:14][C:8]=1[C:9]([OH:11])=[O:10]
|
Name
|
2-methoxybenzylidene phthalic anhydride
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C2C3C(C(=O)OC3=O)=CC=C2)C=CC=C1
|
Name
|
compound 1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C2C3C(C(=O)OC3=O)=CC=C2)C=CC=C1
|
Name
|
|
Quantity
|
4.02 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
40 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred under an H2 pressure of 4 kg/cm2 at room temperature for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
FILTRATION
|
Details
|
After the catalyst is filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting crude crystals are recrystallized from ethyl acetate-hexane
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(CCC2=C(C(=O)O)C=CC=C2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.548 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |